molecular formula C34H47N7O8 B1336648 Aypgkf CAS No. 380900-00-5

Aypgkf

Cat. No. B1336648
M. Wt: 681.8 g/mol
InChI Key: VULJVZXXUQIUEM-OZDPOCAXSA-N
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Description

“Aypgkf” is a selective, specific proteinase-activated receptor 4 (PAR4) agonist peptide . PAR4 is a G-protein-coupled receptor that is expressed on the surface of human platelets and is involved in the thrombin signaling pathway .


Synthesis Analysis

In a structure-activity analysis of PAR4 peptides, AYPGKF was found to be approximately 10-fold more potent than GYPGKF . It elicited PAR4-mediated responses comparable in magnitude to those elicited by thrombin . AYPGKF was relatively specific for PAR4, partly due to the tyrosine at position 2 . Another study identified a peptide, A-Phe (4-F)-PGWLVKNG, which demonstrated an EC 50 value of 3.4 µM in a platelet-aggregation assay, which is 16-fold more potent than AYPGKF .


Chemical Reactions Analysis

The activation mechanism of PAR4 is initiated by a ligand that switches from the stable N-terminal part of the receptor, activates it, and induces its conformational changes that facilitate its binding to the second extracellular loop and enhance the activation leading to intracellular signal transduction .


Physical And Chemical Properties Analysis

The molecular weight of “Aypgkf” is 681.8 g/mol . Its molecular formula is C34H47N7O8 . The IUPAC name is (2S)-2-[[ (2S)-6-amino-2-[[2-[[ (2S)-1- [ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid .

Scientific Research Applications

Protease-Activated Receptor (PAR) Function

AYPGKF is a potent agonist used in studying the function of Protease-activated receptors (PARs), particularly PAR4. Faruqi et al. (2000) found that AYPGKF is approximately 10 times more potent than GYPGKF, the original tethered ligand peptide for PAR4. AYPGKF has been used to activate and study PAR4 in platelets, demonstrating its utility in probing PAR4 function, especially in cellular signaling and response mechanisms (Faruqi et al., 2000).

Cardiomyocyte Signaling

Sabri et al. (2003) explored the actions of AYPGKF in cardiomyocytes. The study revealed that AYPGKF, through PAR4 activation, initiates unique signaling pathways in cardiomyocytes, distinct from PAR1. This includes activation of p38-mitogen-activated protein kinase and involvement in cardiac remodeling and inflammation-related cardiac functions (Sabri et al., 2003).

Endothelial Cell Studies

Momota et al. (2006) investigated the role of G(i/o) protein in nitric oxide production following PAR-4 activation by AYPGKF in bovine aortic endothelial cells. This study highlighted the involvement of AYPGKF in endothelial cell signaling and its potential impact on vascular functions (Momota et al., 2006).

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULJVZXXUQIUEM-OZDPOCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aypgkf

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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